1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate chemical properties
1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate, a key intermediate in pharmaceutical and chemical research.
Core Chemical Properties
1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate, commonly known in the scientific literature as N-Boc-L-proline methyl ester, is a protected amino acid derivative widely utilized in organic synthesis. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and solubility in organic solvents, making it an invaluable building block in peptide synthesis and the development of novel therapeutics.[1]
Physicochemical Data
The following table summarizes the key physicochemical properties of 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₉NO₄ | [2] |
| Molecular Weight | 229.27 g/mol | [2] |
| Appearance | Colorless to light yellow clear liquid or solid | [3] |
| Melting Point | 42-46 °C | [4] |
| Boiling Point | 135 °C at 16 mmHg | [5] |
| Density | 1.120 g/cm³ | [2] |
| Refractive Index | 1.45 | [3] |
| Optical Rotation | [α]20/D -59° (c=1, CHCl₃) | [3] |
| Solubility | Slightly soluble in water. Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [6][7] |
Spectroscopic Data
The structural integrity of 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate is typically confirmed using various spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum is characterized by signals corresponding to the tert-butyl group (a singlet around 1.4 ppm), the methyl ester group (a singlet around 3.7 ppm), and the protons of the pyrrolidine ring (multiplets in the range of 1.8-4.5 ppm).
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¹³C NMR : The carbon NMR spectrum shows characteristic peaks for the carbonyl carbons of the Boc group and the methyl ester, as well as the carbons of the tert-butyl group and the pyrrolidine ring.[8][9][10]
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-
Infrared (IR) Spectroscopy : The IR spectrum displays strong absorption bands for the carbonyl groups of the Boc-protector and the methyl ester, typically in the range of 1680-1750 cm⁻¹.[11]
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Mass Spectrometry (MS) : Mass spectral analysis can be used to confirm the molecular weight of the compound.
Experimental Protocols
The synthesis of 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate can be achieved through a few different routes, primarily starting from L-proline. The following is a representative experimental protocol.
Synthesis of 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate
This two-step synthesis involves the esterification of L-proline followed by the protection of the amine with a Boc group.
Step 1: Methyl Esterification of L-Proline
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Suspend L-proline in methanol.
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Cool the suspension to 0 °C in an ice bath.
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Slowly add thionyl chloride dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Remove the solvent under reduced pressure to obtain L-proline methyl ester hydrochloride as a white solid.
Step 2: N-Boc Protection
-
Dissolve the L-proline methyl ester hydrochloride in dichloromethane.
-
Cool the solution to 0 °C.
-
Add triethylamine to neutralize the hydrochloride salt.
-
Add di-tert-butyl dicarbonate (Boc₂O).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol
Purification of the crude 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate is typically performed using flash column chromatography.[12]
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Stationary Phase : Silica gel.
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Mobile Phase : A gradient of ethyl acetate in hexanes is commonly used.
-
Procedure :
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Load the solution onto a silica gel column.
-
Elute the column with the mobile phase, gradually increasing the polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
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Biological Significance and Applications
1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate is a versatile building block in the synthesis of a wide range of biologically active molecules. The pyrrolidine scaffold is a common feature in many natural products and pharmaceuticals.[13]
The primary application of this compound is in peptide synthesis , where it serves as a protected proline residue. Proline's unique cyclic structure imparts significant conformational constraints on peptides, influencing their secondary structure and biological activity.[1]
Furthermore, this compound is a key intermediate in the development of various therapeutic agents, including:
-
Antiviral agents : As a precursor in the synthesis of inhibitors for viral enzymes.
-
Neuroprotective agents : Used in the synthesis of sodium channel blockers for the potential treatment of ischemic stroke.[14]
-
Anticancer agents : The pyrrolidine ring is a scaffold in various cytotoxic compounds.[15]
-
PROTACs and ADCs : Its derivatives are used as linkers in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[16]
Visualized Workflows and Relationships
Synthesis Workflow
Caption: Synthetic workflow for 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate.
Application in Drug Discovery
Caption: Role as a versatile building block in drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-Boc-L-proline methyl ester | 59936-29-7 | FB28953 [biosynth.com]
- 3. N-(tert-Butoxycarbonyl)-L-proline Methyl Ester | 59936-29-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. N-Boc-4-oxo- L -proline methyl ester 97 102195-80-2 [sigmaaldrich.com]
- 5. Boc-L-Proline-methyl ester | 59936-29-7 [chemicalbook.com]
- 6. N-Boc-L-proline methyl ester, 96% | Fisher Scientific [fishersci.ca]
- 7. N-Boc-4-oxo-L-Proline methyl ester CAS#: 102195-80-2 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. N-Boc-4-oxo-L-Proline methyl ester(102195-80-2) 1H NMR [m.chemicalbook.com]
- 10. Boc-L-Proline-methyl ester(59936-29-7) 1H NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]
- 16. medchemexpress.com [medchemexpress.com]
